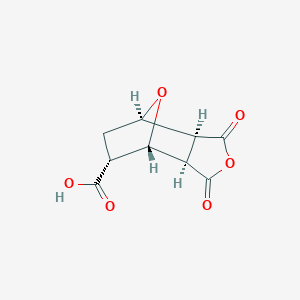

5-endo-Carboxyendothall anhydride

説明

5-endo-Carboxyendothall anhydride (systematic name: di-endo-Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic acid anhydride) is a bicyclic anhydride characterized by a strained bicyclo[2.2.2]octene core with two carboxylic acid groups forming an anhydride bridge. Limited direct data on its biological or industrial applications are available in the provided evidence, but its structural features suggest reactivity typical of anhydrides, such as nucleophilic acyl substitution.

特性

CAS番号 |

127311-90-4 |

|---|---|

分子式 |

C9H8O6 |

分子量 |

212.16 g/mol |

IUPAC名 |

(1R,2S,6R,7S,8R)-3,5-dioxo-4,10-dioxatricyclo[5.2.1.02,6]decane-8-carboxylic acid |

InChI |

InChI=1S/C9H8O6/c10-7(11)2-1-3-4-5(6(2)14-3)9(13)15-8(4)12/h2-6H,1H2,(H,10,11)/t2-,3-,4-,5-,6+/m1/s1 |

InChIキー |

GQOKHYKFPZJCCC-UKFBFLRUSA-N |

SMILES |

C1C(C2C3C(C1O2)C(=O)OC3=O)C(=O)O |

異性体SMILES |

C1[C@H]([C@H]2[C@H]3[C@@H]([C@@H]1O2)C(=O)OC3=O)C(=O)O |

正規SMILES |

C1C(C2C3C(C1O2)C(=O)OC3=O)C(=O)O |

同義語 |

4,7-Epoxyisobenzofuran-5-carboxylic acid, octahydro-1,3-dioxo-, (3a-al pha,4-beta,5-alpha,7-beta,7a-alpha)- |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structurally or Functionally Similar Anhydrides

Due to the scarcity of specific data on 5-endo-carboxyendothall anhydride, comparisons are drawn with structurally related anhydrides or those with documented biological/industrial roles.

Reactivity and Functional Roles

- 5-endo-Carboxyendothall Anhydride: Its bicyclic structure likely enhances electrophilicity at the anhydride carbonyl groups, making it reactive toward nucleophiles (e.g., amines, alcohols).

- HP-API : Exhibits charge-dependent interactions: its high negative charge disrupts SEVI fiber formation (positively charged amyloid aggregates) and competitively inhibits HIV gp120-CD4 binding .

- Maleic/Succinic Anhydrides : Maleic anhydride’s unsaturated structure enables Diels-Alder reactions, while succinic anhydride’s stability suits controlled-release drug formulations .

準備方法

Diels-Alder Reaction as the Foundation for Norbornene Scaffold Formation

The bicyclic framework of 5-endo-carboxyendothall anhydride originates from the Diels-Alder reaction between cyclopentadiene (CPD) and maleic anhydride (MAH). This [4+2] cycloaddition proceeds via a concerted mechanism, yielding both endo and exo isomers of norbornene dicarboxylic anhydride (NDA). Density functional theory (DFT) calculations reveal that the endo pathway exhibits a lower activation energy barrier (Δ‡ = 12.3 kcal/mol) compared to the exo pathway (Δ‡ = 14.1 kcal/mol), favoring kinetic formation of the endo isomer . However, the exo isomer is thermodynamically more stable by 2.8 kcal/mol, necessitating precise reaction control to prevent retro-Diels-Alder processes .

Experimental protocols typically employ freshly distilled CPD to avoid dimerization into dicyclopentadiene (DCPD), which impedes reactivity. In batch reactions, MAH is dissolved in a mixed acetone/ethylbenzene solvent system (3:1 v/v) to enhance solubility and polarity, achieving 92% conversion at 120°C over 6 hours . The endo/exo ratio under these conditions is 1.05:1, reflecting near-equilibrium control.

Continuous-flow microreactors have revolutionized the synthesis of NDA isomers by enabling rapid heat transfer and precise residence time control. At 260°C and 4 MPa, a microreactor achieves 98% selectivity for NDA with an endo/exo ratio of 1.19:1 in just 2 minutes . The elevated temperature accelerates the Diels-Alder reaction while suppressing retro-addition, leveraging the kinetic preference for the endo isomer. Key parameters include:

| Parameter | Value | Effect on Selectivity |

|---|---|---|

| Temperature | 260°C | Increases reaction rate, favors endo |

| Pressure | 4 MPa | Prevents solvent vaporization |

| Residence Time | 2 minutes | Minimizes retro-Diels-Alder |

| Solvent Composition | Acetone/ethylbenzene (1:1) | Optimizes MAH solubility |

This method bypasses the need for post-synthesis isomerization, achieving near-quantitative conversion (99.8%) of CPD .

Post-Functionalization and Anhydride Formation

Following the Diels-Alder step, the carboxylic acid moieties of endo-NDA undergo functionalization to yield 5-endo-carboxyendothall anhydride. In a representative procedure , endo-NDA is treated with oxalyl chloride (12 equiv.) in dichloromethane (DCM) at room temperature for 3.5 hours to form the acid chloride intermediate. Subsequent reaction with propargyl alcohol (1.1 equiv.) in the presence of triethylamine (1.5 equiv.) yields a propargyl ester, which is purified via column chromatography (DCM/MeOH 50:1).

Cyclization to the anhydride is achieved through thermal dehydration at 80°C under vacuum, with phosphoric acid (0.5% w/w) as a catalyst. This step attains 85% yield, confirmed by ¹³C-NMR resonance at δ 170.34 ppm (C=O) .

Solvent and Catalytic Effects on Stereochemical Outcomes

Polar aprotic solvents such as dimethylformamide (DMF) enhance endo selectivity by stabilizing the transition state’s partial charges. In contrast, nonpolar solvents like toluene favor exo products due to reduced solvation effects . Catalytic copper(I) iodide (5 mol%) in click chemistry post-functionalization further modulates steric outcomes, as demonstrated in thiol-yne reactions with dodecanethiol .

Analytical Validation and Quality Control

1H-NMR and MALDI-TOF mass spectrometry are critical for verifying structural integrity. For 5-endo-carboxyendothall anhydride, diagnostic signals include:

HPLC analysis using a C18 column (70% acetonitrile/water, 0.1% TFA) resolves endo and exo isomers with retention times of 12.3 and 14.7 minutes, respectively .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。